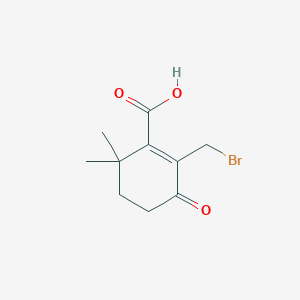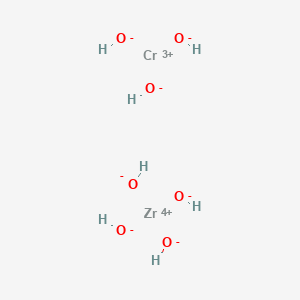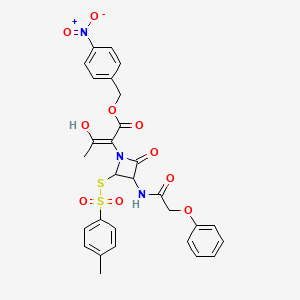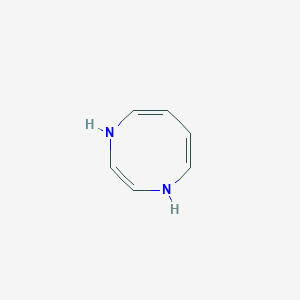![molecular formula C8H4Cl3NOS B14626470 1-Isocyanato-4-[(trichloromethyl)sulfanyl]benzene CAS No. 58555-12-7](/img/structure/B14626470.png)
1-Isocyanato-4-[(trichloromethyl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-isocyanato-4-[(trichloromethyl)thio]-: is an organic compound characterized by the presence of an isocyanate group and a trichloromethylthio group attached to a benzene ring. This compound is known for its reactivity and is used in various chemical processes and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Phosgenation of Amines: One common method for preparing isocyanates involves the reaction of amines with phosgene.
Oxalyl Chloride Method: Another laboratory-safe variation involves using oxalyl chloride instead of phosgene.
Industrial Production Methods:
Phosgenation Process: Industrially, the phosgenation process is widely used due to its efficiency in producing large quantities of isocyanates.
Alternative Methods: Some industrial processes may use alternative reagents and catalysts to produce isocyanates, aiming to minimize the use of hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions:
Nucleophilic Addition: Benzene, 1-isocyanato-4-[(trichloromethyl)thio]- undergoes nucleophilic addition reactions with alcohols and amines to form urethanes and ureas, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group reacts with various nucleophiles.
Common Reagents and Conditions:
Alcohols and Amines: These nucleophiles react with the isocyanate group to form urethanes and ureas under mild conditions.
Catalysts: Catalysts such as palladium may be used to facilitate certain reactions involving isocyanates.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry:
Polyurethane Production: Benzene, 1-isocyanato-4-[(trichloromethyl)thio]- is used in the synthesis of polyurethanes, which are important materials in the production of foams, elastomers, and coatings.
Biology and Medicine:
Bioconjugation: The compound can be used in bioconjugation techniques to link biomolecules for various applications in diagnostics and therapeutics.
Industry:
Mécanisme D'action
Molecular Targets and Pathways:
Nucleophilic Attack: The isocyanate group in Benzene, 1-isocyanato-4-[(trichloromethyl)thio]- is highly electrophilic, making it susceptible to nucleophilic attack by various nucleophiles such as alcohols and amines.
Formation of Stable Products: The reactions typically result in the formation of stable urethane or urea linkages, which are important in the context of polymer chemistry.
Comparaison Avec Des Composés Similaires
Phenyl Isocyanate: Similar in structure but lacks the trichloromethylthio group.
Methyl Isocyanate: Contains a methyl group instead of the trichloromethylthio group.
Uniqueness:
Propriétés
Numéro CAS |
58555-12-7 |
|---|---|
Formule moléculaire |
C8H4Cl3NOS |
Poids moléculaire |
268.5 g/mol |
Nom IUPAC |
1-isocyanato-4-(trichloromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H4Cl3NOS/c9-8(10,11)14-7-3-1-6(2-4-7)12-5-13/h1-4H |
Clé InChI |
RDDGPQWJZAULFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=C=O)SC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


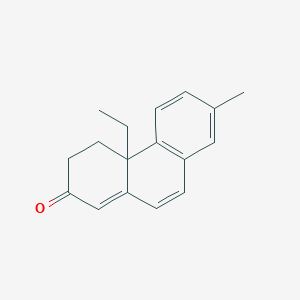

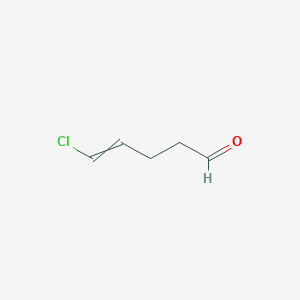
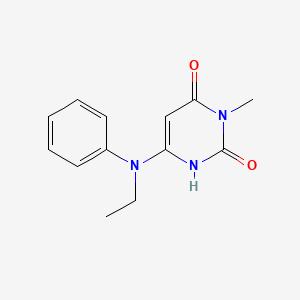
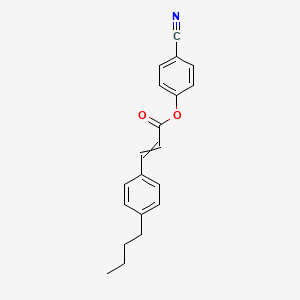
![Methanesulfonamide, 1-[(3,4-dichlorophenyl)sulfonyl]-](/img/structure/B14626422.png)


